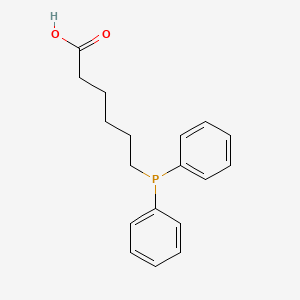![molecular formula C19H24O5 B12907541 4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol CAS No. 178873-86-4](/img/structure/B12907541.png)
4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its biphenyl core and multiple ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol typically involves the reaction of 4-hydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybiphenyl attacks the electrophilic carbon of the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-one.
Reduction: Formation of a more saturated biphenyl derivative.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across biological membranes. The biphenyl core can interact with hydrophobic pockets in proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)acetic acid
- 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine
- Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]
Uniqueness
4’-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1’-biphenyl]-4-ol is unique due to its biphenyl core combined with multiple ethoxy groups, which confer distinct solubility and reactivity properties. This combination makes it versatile for various applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
178873-86-4 |
|---|---|
Formule moléculaire |
C19H24O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]phenol |
InChI |
InChI=1S/C19H24O5/c1-21-10-11-22-12-13-23-14-15-24-19-8-4-17(5-9-19)16-2-6-18(20)7-3-16/h2-9,20H,10-15H2,1H3 |
Clé InChI |
IOYOEQRLYXRXKM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridazin-3-amine](/img/structure/B12907461.png)
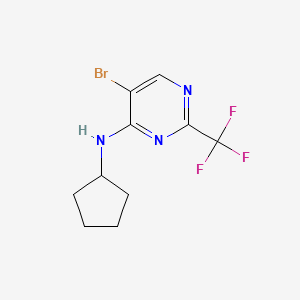
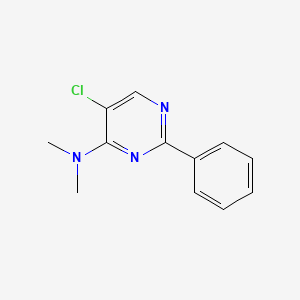
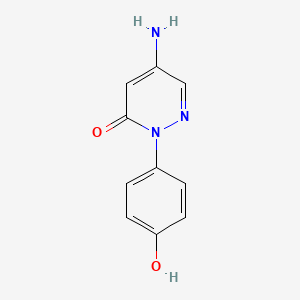

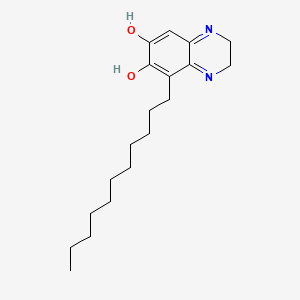
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
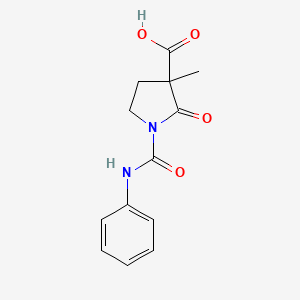
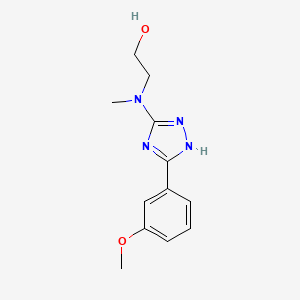


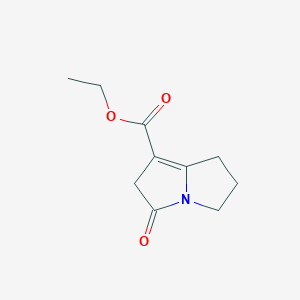
![5-(2-{Bis[4-(dimethylamino)phenyl]methylidene}hydrazinyl)-4-chloropyridazin-3(2h)-one](/img/structure/B12907543.png)
